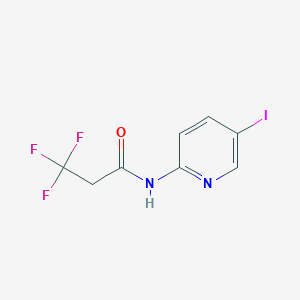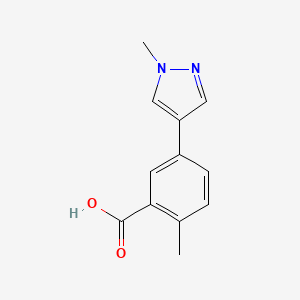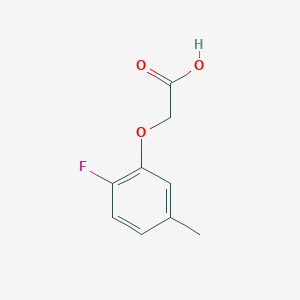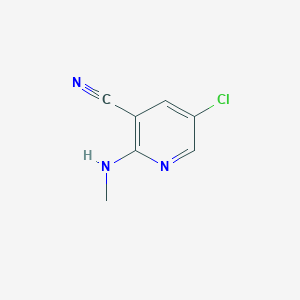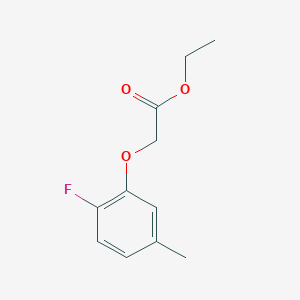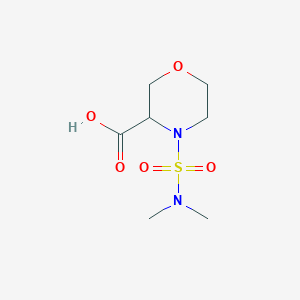
4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid
Descripción general
Descripción
“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is a chemical compound with the CAS Number: 1316218-55-9 . It has a molecular weight of 238.26 . The IUPAC name for this compound is 4-[(dimethylamino)sulfonyl]-2-morpholinecarboxylic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is 1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is an oil at room temperature . As a carboxylic acid, it may exhibit properties such as weak acidity and the ability to form hydrogen bonds . The solubility of carboxylic acids in water usually decreases with increasing carbon chain length .Aplicaciones Científicas De Investigación
Psychotropic Activity of Phosphorylated Carboxylic Acids Derivatives
Research on phosphorylated carboxylic acids derivatives, such as phosphorylacetohydrazides, indicates potential for developing drugs with psychotropic activity. This includes compounds that improve memory, learning, and exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease (Semina et al., 2016).
Pharmacological Interest of Morpholine Derivatives
Morpholine, a core structure in the chemical of interest, has been found in various organic compounds with diverse pharmacological activities. This review highlights the broad spectrum of pharmacological profiles of morpholine derivatives, including their application in drug design and synthesis for novel therapeutic agents (Asif & Imran, 2019).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including morpholine-3-carboxylic acid derivatives, play significant roles in biocatalysis and microbial fermentation processes. Their impact on microbial inhibitors highlights the importance of understanding their mechanisms for potential applications in bio-based chemical production (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction and purification of carboxylic acids from aqueous streams using liquid-liquid extraction techniques are crucial for bio-based plastic production. This research area could be relevant for separating and purifying "4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid" for various industrial applications (Sprakel & Schuur, 2019).
Bioisosteres of Carboxylic Acid
The exploration of carboxylic acid bioisosteres, aiming to replace the carboxylate moiety for improved pharmacological profiles, could inform the development of novel compounds with enhanced therapeutic potential. Such research underscores the versatility of carboxylic acid derivatives in drug development (Horgan & O’ Sullivan, 2021).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-5-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWBUCIOVNXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



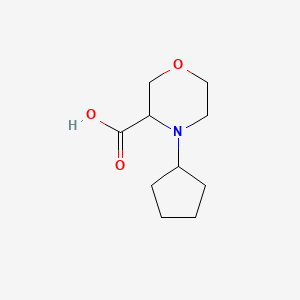
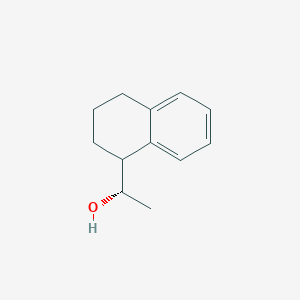
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)

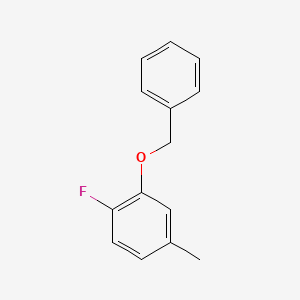
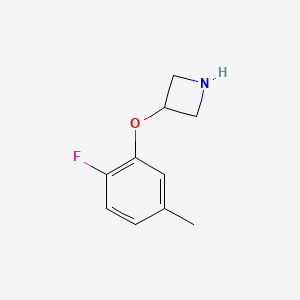
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
